Alprenolol hydrochloride
CAS No.: 13707-88-5
Cat. No.: VC0002711
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13707-88-5 |
---|---|
Molecular Formula | C15H24ClNO2 |
Molecular Weight | 285.81 g/mol |
IUPAC Name | 1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H |
Standard InChI Key | RRCPAXJDDNWJBI-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Canonical SMILES | CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl |
Chemical and Structural Characteristics
Molecular Composition and Synthesis
Alprenolol hydrochloride ((R)-1-[(1-methylethyl)amino]-3-[2-(2-propenyl)phenoxy]-2-propanol hydrochloride) is synthesized through a multi-step process involving:
-
Epoxide formation: Reaction of o-allyl-epoxypropoxybenzene with ammonia in ethanol .
-
Reductive amination: Sodium borohydride-mediated reduction of the intermediate in methanol-acetone .
-
Hydrochloride salt formation: Precipitation using hydrogen chloride-saturated acetone .
The compound crystallizes as an off-white powder with a melting point of 107–109°C and high water solubility (50 mg/mL) . Its structure features a phenoxypropanolamine backbone with an allyl substituent, critical for β-adrenergic receptor binding .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 285.81 g/mol |
CAS Number | 13707-88-5 |
Melting Point | 107–109°C |
Water Solubility | 174.94 mM (50 mg/mL) |
LogP (Partition Coefficient) | 1.98 (predicted) |
Protein Binding | 80–90% |
Pharmacological Profile
Mechanism of Action
Alprenolol hydrochloride non-selectively antagonizes β1- and β2-adrenergic receptors (), inhibiting catecholamine-induced cAMP production . Key effects include:
-
Cardiac: Reduces sinus node firing rate (-23 beats/min in cats at 1 mg/kg) and AV nodal conduction velocity .
-
Vascular: Lowers systolic/diastolic blood pressure (-20 mmHg in hypertensive dogs at 50 mg/kg) .
-
Metabolic: Inhibits renin secretion via β2 receptor blockade in renal juxtaglomerular cells .
The (R)-enantiomer exhibits 10–50× higher receptor affinity than the (S)-form due to stereospecific binding pocket interactions .
Pharmacokinetics
-
Absorption: Rapid oral absorption () but extensive first-pass metabolism (bioavailability ~10%) .
-
Metabolism: Hepatic CYP2D6-mediated oxidation to 4-hydroxyalprenolol (active metabolite) .
Table 2: In Vivo Pharmacodynamic Effects
Species | Dose | Effect |
---|---|---|
Dog | 50 mg/kg p.o. | BP ↓20 mmHg, HR ↑39 bpm (3 hr) |
Mouse | 5 mg/kg i.p. | Blocks anxiolytic effects |
Cat | 1 mg/kg i.v. | Myocardial blood flow ↓17% |
Therapeutic Applications
Cardiovascular Indications
As a Class II antiarrhythmic, alprenolol hydrochloride is used for:
-
Hypertension: Reduces peripheral vascular resistance via β1 blockade .
-
Supraventricular tachycardia: Prolongs AV nodal refractory period (ERP ↑50–70 ms) .
-
Angina pectoris: Decreases myocardial O2 demand (rate-pressure product ↓25%) .
Neuropsychiatric Applications
Emerging evidence suggests activity at 5-HT1A receptors ():
Recent Advances: Anti-Prion Activity
SPRi-Based Drug Discovery
Surface plasmon resonance imaging (SPRi) screening identified alprenolol hydrochloride as a high-affinity PrP binder () . Docking simulations localize binding to the PrP "hotspot" (residues 125–228), stabilizing the α-helical conformation and inhibiting β-sheet formation .
Figure 1: PrP-Alprenolol Interaction
Source: Docking simulation data from
In Vivo Efficacy
Oral administration (0.5 mg/mL in drinking water) to prion-infected mice:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume